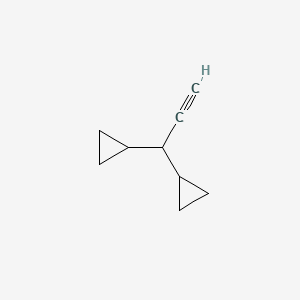

(1-Cyclopropylprop-2-yn-1-yl)cyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

2913408-18-9 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

1-cyclopropylprop-2-ynylcyclopropane |

InChI |

InChI=1S/C9H12/c1-2-9(7-3-4-7)8-5-6-8/h1,7-9H,3-6H2 |

InChI Key |

WDNKZRXMSWPCRH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1CC1)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropylprop 2 Yn 1 Yl Cyclopropane and Analogues

Direct Cyclopropanation Approaches to Alkynylcyclopropanes

Direct cyclopropanation involves the addition of a one-carbon (C1) unit to an alkene or alkyne substrate to form the cyclopropane (B1198618) or cyclopropene (B1174273) ring, respectively. For the synthesis of alkynylcyclopropanes, this typically involves the reaction of a carbene or carbenoid species with an alkene, where the carbene itself bears the alkyne functionality.

Carbene and Carbenoid Mediated Cyclopropanation of Alkene Substrates

The transfer of a carbene—a neutral, divalent carbon species—to an alkene is a fundamental method for cyclopropane synthesis. openstax.org In the context of alkynylcyclopropanes, this involves an alkynylcarbene intermediate that reacts with an alkene. Various transition metals are effective in catalyzing this transformation, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.

Rhodium(II) complexes are highly effective catalysts for carbene transfer reactions. A notable method involves the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes. nih.govnih.govacs.org This approach generates rhodium(II)-alkynylcarbene intermediates, which can then be trapped by a wide variety of alkenes to produce the desired alkynylcyclopropanes. nih.gov A key advantage of this system is its ability to circumvent common side reactions, such as 6-endo-dig cyclization, that plague other metal-catalyzed processes. nih.govnih.gov The reaction proceeds by forming a rhodium(II)-alkynylcarbene intermediate that smoothly reacts with alkenes. acs.org

The process is generally a convenient two-step methodology that starts from commercially available terminal alkynes and tropylium (B1234903) tetrafluoroborate. nih.govacs.org The reaction exhibits a broad scope and typically shows a high degree of cis-diastereoselectivity, which can be rationalized by attractive noncovalent interactions between the reacting fragments. nih.govacs.org

Table 1: Examples of Rh(II)-Catalyzed Alkynylcyclopropanation

| Entry | Alkene Substrate | Alkyne Precursor (Substituent R) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Styrene (B11656) | Me3Si- | [Rh2(TFA)4] | 83 | 10:1 |

| 2 | 4-Bromostyrene | Me3Si- | [Rh2(TFA)4] | 80 | >15:1 |

| 3 | N-Vinylphthalimide | Me3Si- | [Rh2(TFA)4] | 74 | 8:1 |

| 4 | Cyclohexene | Ph- | [Rh2(TFA)4] | 65 | 1.5:1 |

| 5 | Styrene | Ph- | [Rh2(TFA)4] | 95 | 15:1 |

Data sourced from Mato, M. et al. (2021). nih.gov

Iron, being an earth-abundant and inexpensive metal, presents a sustainable alternative to precious metal catalysts. nih.govorganic-chemistry.org Iron complexes, including iron porphyrins and simple iron salts like iron(II) chloride, have been shown to catalyze carbene transfer reactions. researchgate.netmdpi.com These catalysts can activate diazo compounds to generate iron-carbene intermediates, which then react with alkenes to form cyclopropanes. researchgate.netmdpi.com While the use of iron catalysts for generating alkynyl carbenes is less documented than for rhodium, the fundamental mechanism of carbene transfer is applicable. nih.govresearchgate.net The process involves the in-situ formation of an [Fe]-carbene species, which then undergoes an outer-sphere attack by the alkene. nih.gov This methodology has been successfully applied to a broad range of alkenes, including styrenes, dienes, and enynes, using carbenes derived from aldehydes.

Copper is another cost-effective metal that has found extensive use in carbene chemistry. semanticscholar.org Copper catalysts can mediate the cross-coupling of terminal alkynes with carbene precursors, such as diazo compounds, to form a variety of products. nih.govencyclopedia.pub One of the reaction pathways involves the addition of a copper carbene intermediate onto a C-C triple bond, which can lead to cyclopropenation. nih.gov More relevant to the synthesis of alkynylcyclopropanes is the reaction of an alkynyl copper carbene with an alkene. While early work in this area often resulted in mixtures of products under harsh conditions, modern methods have improved selectivity significantly. nih.govencyclopedia.pub These reactions provide access to functionalized alkynes and allenes, and under specific conditions, can be directed towards cyclopropane formation.

Chromium carbene complexes, also known as Fischer carbenes, are versatile reagents in organic synthesis. While they are widely used in reactions like the Dötz benzannulation, their application in cyclopropanation is also established. Specifically, chromium (alkenyloxy)carbene complexes have been shown to undergo intramolecular cyclopropanation reactions under mild conditions. osti.gov This transformation involves the reaction of the carbene carbon with the tethered alkene moiety within the same molecule. The mechanism can involve pathways such as metathesis/readdition. osti.gov Although this demonstrates the capability of chromium carbenes to participate in cyclopropanation, the direct intermolecular reaction of a chromium alkynylcarbene with an alkene to form an alkynylcyclopropane is a more specialized application.

Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that avoids a free carbene intermediate. nih.govmasterorganicchemistry.com The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orglibretexts.org This carbenoid reacts with alkenes in a concerted, stereospecific manner to deliver a methylene (B1212753) (CH₂) group, preserving the stereochemistry of the starting alkene. openstax.orgwikipedia.org

The Simmons-Smith reaction is compatible with a range of functional groups, including alkynes, making it a viable, though less direct, method for synthesizing substrates that could lead to alkynylcyclopropanes. wikipedia.org The reaction proceeds via a "butterfly-shaped" transition state. nih.gov

Modifications to the original protocol have been developed to enhance reactivity and scope. wikipedia.org

Furukawa Modification: This popular modification employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to higher yields and better reproducibility. wikipedia.org

Charette Modification: This involves the use of aryldiazo compounds with zinc halides to generate organozinc carbenoids capable of reacting with alkenes and alkynes. wikipedia.org

While the classic Simmons-Smith reaction adds a simple CH₂ group, its principles can be extended. For instance, an intramolecular Simmons-Smith (IMSS) reaction has been developed for constructing substituted bicycloalkanes from functionalized gem-diiodoalkanes containing allylic alcohols. acs.org The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur cis to it, an effect that enhances the stereochemical control of the reaction. nih.gov

Electro- and Photocatalytic Cyclopropanation Strategies

Recent advancements in synthetic chemistry have introduced electro- and photocatalytic methods for cyclopropanation, offering mild and efficient alternatives to traditional approaches. acs.org These strategies often rely on the generation of radical carbenoids or carbenoid-like species under the influence of light and a photocatalyst. iciq.org Organophotocatalysis, for example, can facilitate the intermolecular cyclopropanation of various olefins using reagents like α-bromomalonates. acs.org This approach is noted for its broad functional group tolerance and can be performed with low catalyst loading, sometimes in the presence of air and moisture. acs.org

Electrochemical methods provide another avenue, where the anodic oxidation of olefins generates electrophilic alkene radical cations. acs.org These reactive intermediates can then undergo a formal [2+1] cycloaddition with nucleophilic diazo compounds to yield cyclopropane rings. acs.org This catalyst-free and scalable system highlights the green chemistry potential of electrochemical synthesis. acs.org The core principle of these light-mediated techniques involves using visible light to induce carbene transfer, which has become a robust method for creating diverse cyclopropane structures. researchgate.net

| Method | Key Reactive Intermediate | Typical Reagents | Advantages | Reference |

|---|---|---|---|---|

| Organophotocatalysis | Radical Intermediate | α-bromo-β-ketoesters, Olefins, Benzothiazinoquinoxaline catalyst | Broad functional group tolerance, mild conditions, low catalyst loading. | acs.org |

| Electrochemical Cycloaddition | Alkene Radical Cation | Electron-rich olefins, Diazo carbonyl compounds | Metal- and catalyst-free, scalable, efficient. | acs.org |

| Visible-Light Mediated Carbene Transfer | Carbene/Carbenoid | Alkynes, Alkenes | Metal-free options, atom economy, construction of complex polycyclic systems. | researchgate.netnih.gov |

Ring-Opening/Rearrangement Strategies for Generating Alkynylcyclopropanes

Ring-opening and rearrangement reactions of substituted cyclopropanes serve as powerful methods for synthesizing complex molecules, including alkynylcyclopropanes and their derivatives. These transformations often leverage the high ring strain of the cyclopropane moiety to drive the reaction forward.

Gold catalysis has emerged as a potent tool in organic synthesis, particularly for activating unsaturated C-C bonds like those in alkynes. d-nb.infobeilstein-journals.org In the context of cyclopropylalkynes, gold(I) or gold(III) species act as powerful Lewis acids that coordinate to the alkyne. beilstein-journals.orgresearchgate.net This activation facilitates a ring-expansion process where the strained cyclopropane ring undergoes C-C bond cleavage. d-nb.infonih.gov The reaction typically proceeds through the formation of a cyclobutyl cation intermediate, which can then be trapped by various nucleophiles. nih.gov For instance, treating 1-(phenylethynyl)cyclopropanol (B14614826) with a gold(I) catalyst can lead to the quantitative formation of an alkylidenecyclobutanone. d-nb.infoorganic-chemistry.org This methodology is versatile, allowing for the synthesis of diverse structures like cyclobutanamines and substituted furans through intramolecular cascades. d-nb.infonih.gov The choice of ligands, such as electron-deficient arylphosphines, can significantly enhance the reaction rate and yield. organic-chemistry.org

| Substrate Type | Gold Catalyst | Resulting Product Class | Key Feature | Reference |

|---|---|---|---|---|

| 1-Alkynylcyclopropanols | (Ph3P)Au+ complexes | Alkylidenecyclobutanones | Stereospecific rearrangement with high yields. | organic-chemistry.org |

| Unactivated Cyclopropylalkynes | Gold(I) complexes with an external oxidant (e.g., Diphenylsulfoxide) | Cyclobutenes | Oxidative ring-expansion introducing a ketone group. | researchgate.net |

| Alkynyl Cyclopropyl (B3062369) Ketones | Gold catalysts | Substituted Furans | Cascade reaction using the carbonyl group as an internal nucleophile. | beilstein-journals.orgnih.gov |

Brønsted acids are effective catalysts for the ring-opening of functionalized cyclopropanes, particularly donor-acceptor cyclopropanes. researchgate.net In the case of 1-cyclopropylprop-2-yn-1-ols, the reaction is initiated by the protonation of the hydroxyl group by the acid. This step transforms the hydroxyl into a good leaving group (water). The subsequent departure of water generates a highly reactive cyclopropylcarbinyl cation intermediate. nih.gov This process is a key step in mimicking natural enzymatic reactions that involve such cationic intermediates. nih.gov The use of fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) has been shown to facilitate these transformations, allowing them to proceed at room temperature. researchgate.net

The cyclopropylcarbinyl cation formed during the Brønsted acid-catalyzed reaction is unstable and readily undergoes rearrangement to relieve the significant ring strain of the three-membered ring. nih.govrsc.org This rearrangement involves the opening of the cyclopropane ring to form a more stable homoallylic cation. The process ultimately leads to the formation of a conjugated enyne, a structure containing alternating double and triple bonds. This transformation provides a direct synthetic route to these valuable building blocks from readily accessible cyclopropyl precursors.

The chemistry of cyclopropylcarbinyl cations is central to many of the rearrangement reactions observed for cyclopropylalkyne derivatives. rsc.org These non-classical carbocations are known for their facile and rapid interconversion with homoallyl cations. rsc.org This inherent reactivity can be harnessed to drive complex skeletal rearrangements and form new cyclic and acyclic structures. researchgate.net For example, the dehydration of prochiral cyclopropylcarbinols with a chiral Brønsted acid can generate a cyclopropylcarbinyl cation, which is then attacked enantioselectively by a nucleophile in a ring-opening rearrangement to yield enantioenriched homoallylic products. nih.gov This strategy demonstrates how understanding and controlling the behavior of these cationic intermediates can lead to highly selective and synthetically useful transformations. nih.govresearchgate.net

Brønsted Acid-Catalyzed Ring Opening of 1-Cyclopropylprop-2-yn-1-ols

Cross-Coupling and Functionalization Reactions

Cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision. nih.govwikipedia.org These reactions are crucial for the synthesis and functionalization of complex molecules like alkynylcyclopropanes. A notable method for the direct synthesis of chiral alkynyl cyclopropanes is the copper-catalyzed enantioconvergent radical cross-coupling between racemic cyclopropyl halides and terminal alkynes. dicp.ac.cn This protocol is effective for a wide range of substrates and tolerates many common functional groups. dicp.ac.cn

Beyond synthesis, the alkynyl group in "(1-Cyclopropylprop-2-yn-1-yl)cyclopropane" is amenable to further functionalization through well-established cross-coupling reactions. The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides using a palladium and copper co-catalyst system, is a prime example of a reaction that could modify the alkyne terminus. youtube.com Similarly, other palladium-catalyzed reactions like the Suzuki-Miyaura (using organoboranes) and Negishi (using organozinc reagents) couplings provide powerful tools for elaborating molecular structures. nih.govwikipedia.org

| Reaction Name | Coupling Partners | Catalyst System | Application | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Radical Cross-Coupling | Racemic Cyclopropyl Halide + Terminal Alkyne | Copper(II) salts with chiral N,N,N-ligands | Enantioselective synthesis of alkynyl cyclopropanes. | dicp.ac.cn |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium complex and a Copper(I) salt | Functionalization of the alkyne terminus. | youtube.com |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Palladium complex | General C(sp2)-C(sp2) bond formation, applicable to derivatives. | nih.gov |

| Negishi Coupling | Organozinc Compound + Organohalide | Palladium or Nickel complex | General C-C bond formation with high functional group tolerance. | nih.gov |

Palladium-Catalyzed Approaches (e.g., Sonogashira type)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Sonogashira coupling is particularly well-suited for the synthesis of alkynyl compounds. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

For the synthesis of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane analogues, a Sonogashira-type reaction could be envisioned where a cyclopropyl-substituted vinyl halide is coupled with cyclopropylacetylene (B33242). The reaction proceeds under mild conditions and is known for its high functional group tolerance. wikipedia.orglibretexts.org

Table 1: Key Features of Sonogashira Coupling for Alkyne Synthesis

| Feature | Description |

| Catalyst | Typically a palladium(0) complex, such as Pd(PPh₃)₄. libretexts.org |

| Co-catalyst | Copper(I) salts, like CuI, are commonly used to facilitate the reaction. wikipedia.org |

| Base | An amine base, such as triethylamine, is required to neutralize the hydrogen halide byproduct. youtube.com |

| Reactants | A terminal alkyne and a vinyl or aryl halide. libretexts.org |

| Product | A disubstituted alkyne. |

Recent advancements have also led to the development of copper-free Sonogashira reactions, which can be advantageous in certain contexts to avoid potential side reactions associated with the copper co-catalyst. organic-chemistry.org The versatility of this method allows for the introduction of various substituents on the cyclopropane rings, providing access to a diverse library of analogues.

Nickel-Catalyzed Hydrocyanation and Cyclopropane Cleavage

Nickel-catalyzed reactions offer alternative pathways for the synthesis and modification of cyclopropane-containing molecules. One such reaction is hydrocyanation, the addition of hydrogen cyanide (HCN) across a double or triple bond. jst.go.jp Nickel catalysts are effective in promoting this transformation, which can be a key step in building the desired molecular framework. nih.govacs.orgrsc.org

In the context of synthesizing analogues of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, a nickel-catalyzed hydrocyanation of a di-cyclopropyl substituted alkyne could be a potential route. However, a significant challenge in nickel-catalyzed reactions involving cyclopropanes is the potential for ring cleavage. The strained three-membered ring of cyclopropane can be susceptible to opening under certain reaction conditions, particularly with transition metal catalysts. tdl.org

Recent research has focused on developing nickel-catalyzed methods that can selectively perform transformations without cleaving the cyclopropane ring. For instance, nickel-catalyzed reductive cross-coupling reactions have been developed for the ring-opening of aryl cyclopropyl ketones. acs.org Controlling the reaction conditions, such as the choice of ligand and temperature, is crucial to favor the desired reaction pathway and minimize unwanted side reactions like cyclopropane cleavage.

Electrophilic Functionalization via Lithiation

Electrophilic functionalization via lithiation is a powerful strategy for the selective introduction of substituents onto a molecule. uq.edu.auresearchgate.net This method involves the deprotonation of a carbon atom using a strong base, typically an organolithium reagent like n-butyllithium, to form a highly reactive organolithium intermediate. This intermediate can then react with a variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond.

In the synthesis of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane analogues, this approach can be used to introduce functional groups at specific positions. For example, lithiation of a cyclopropylacetylene derivative could generate a nucleophilic acetylide, which can then be reacted with a cyclopropyl-containing electrophile.

A study on N-alkyl-N-Boc-substituted 1-amino-2-alkynylcyclopropanes demonstrated selective lithiation at the carbon atom alpha to the triple bond. uq.edu.au The resulting organolithium species reacted with various electrophiles to yield substituted alkynylcyclopropanes with high stereoselectivity. uq.edu.auresearchgate.net This methodology highlights the potential for precise functionalization of alkynylcyclopropane scaffolds.

Table 2: Examples of Electrophiles Used in Lithiation Reactions of Alkynylcyclopropanes

| Electrophile | Resulting Functional Group |

| Acetaldehyde | Secondary alcohol |

| Acetone | Tertiary alcohol |

| Dimethyl disulfide | Methylthio group |

| Carbon dioxide | Carboxylic acid |

| Methyl chloroformate | Methyl ester |

| Iodomethane | Methyl group |

This method's ability to create specific stereoisomers is a significant advantage, offering control over the three-dimensional structure of the final product.

Chemo-, Regio- and Stereoselective Synthesis of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane Scaffolds

The synthesis of complex molecules like (1-Cyclopropylprop-2-yn-1-yl)cyclopropane requires precise control over the chemical reactivity (chemoselectivity), the position of bond formation (regioselectivity), and the spatial arrangement of atoms (stereoselectivity).

Diastereoselective Control in Cyclopropane Formation

The formation of the cyclopropane ring is a critical step in the synthesis of the target scaffold. Achieving diastereoselective control means controlling the relative stereochemistry of the substituents on the cyclopropane ring. nih.govnih.govresearchgate.netbeilstein-journals.org The Simmons-Smith reaction and other cyclopropanation methods are known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. rsc.orgmasterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com

For example, the cyclopropanation of a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will give the trans-product. This principle can be exploited to synthesize specific diastereomers of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane analogues by choosing the appropriate stereoisomer of the starting alkene.

Recent advancements in diastereoselective synthesis have utilized various catalytic systems to achieve high levels of control. nih.govresearchgate.net These methods often employ chiral auxiliaries or catalysts to direct the approach of the cyclopropanating agent.

Enantioselective Synthesis via Chiral Catalysis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is particularly important in medicinal chemistry, where different enantiomers can have vastly different biological activities. Chiral catalysis is a powerful tool for achieving enantioselectivity, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.govnih.govrsc.orgorganic-chemistry.orgmdpi.comrochester.edunih.govwiley-vch.de

Several approaches have been developed for the enantioselective synthesis of cyclopropanes. These include:

Metal-catalyzed cyclopropanation with chiral ligands: Transition metals like rhodium, copper, and palladium, when complexed with chiral ligands, can catalyze the enantioselective cyclopropanation of alkenes with diazo compounds. nih.govorganic-chemistry.orgrsc.orgrsc.orgnih.govnih.govresearchgate.net

Organocatalysis: Chiral organic molecules can also act as catalysts for enantioselective cyclopropanation reactions. researchgate.net

A study on the enantioselective addition of phenylethynylzinc to aldehydes catalyzed by chiral cyclopropane-based amino alcohols demonstrated high yields and excellent enantioselectivities. mdpi.com This highlights the potential of using chiral catalysts derived from cyclopropane scaffolds to synthesize other chiral cyclopropane-containing molecules.

Table 3: Examples of Chiral Catalysis in Cyclopropane Synthesis

| Catalytic System | Reaction Type | Key Feature |

| Chiral Rhodium(III) Complex | Enantioselective cyclopropanation | Synthesizes optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org |

| Engineered Myoglobin | Biocatalytic cyclopropanation | Enables highly diastereo- and enantioselective construction of cyclopropyl ketones. nih.gov |

| (DHQD)₂AQN | Asymmetric Michael-initiated ring-closure | Produces chiral cyclopropyl purine (B94841) nucleoside analogues with high enantioselectivity. nih.gov |

Regioselective Transformations of Alkynylcyclopropanes

Regioselectivity refers to the control of the site of a chemical reaction when multiple reactive sites are present in a molecule. nih.govrsc.orgnih.govwikipedia.orgrsc.org In the context of alkynylcyclopropanes, regioselective transformations are crucial for the selective functionalization of either the alkyne or the cyclopropane ring.

The reactivity of alkynylcyclopropanes can be directed towards either the triple bond or the three-membered ring depending on the reaction conditions and the reagents used. For instance, electrophilic additions to the alkyne can be achieved while leaving the cyclopropane ring intact. Conversely, certain transition metal-catalyzed reactions can lead to the ring-expansion of the cyclopropane ring. nih.gov

A study on the electrophilic functionalization of N-substituted vicinal alkynyl(amino)cyclopropanes showed that lithiation occurs selectively at the carbon atom alpha to the triple bond, allowing for regioselective functionalization at that position. uq.edu.au This demonstrates that by carefully choosing the synthetic methodology, it is possible to achieve high regioselectivity in the modification of alkynylcyclopropane scaffolds.

Chemical Reactivity and Advanced Transformations of 1 Cyclopropylprop 2 Yn 1 Yl Cyclopropane Derivatives

Cycloisomerization Reactions

Cycloisomerization reactions of alkynyl cyclopropanes, particularly those involving the core structure of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, are powerful methods for skeletal rearrangement and the formation of intricate polycyclic systems. Transition metal catalysts, notably gold and rhodium complexes, have proven exceptionally effective in activating the alkyne group and directing the subsequent reaction cascades.

Gold-Catalyzed Cycloisomerizations of Functionalized Cyclopropyl (B3062369) Alkynes

Gold(I) catalysts are renowned for their high affinity for carbon-carbon triple bonds (alkynophilicity), enabling a diverse range of cycloisomerization reactions under mild conditions. pku.edu.cn When applied to substrates containing a cyclopropyl group adjacent to the alkyne, such as derivatives of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, the reaction is typically initiated by the π-acid activation of the alkyne. This activation facilitates an intramolecular nucleophilic attack, often by the cyclopropane (B1198618) ring itself or a tethered functional group.

A common mechanistic pathway involves the formation of a cyclopropyl gold(I) carbene-like intermediate. acs.org This highly reactive species can then undergo a variety of transformations, including skeletal rearrangements, ring expansions, or subsequent cyclizations. For instance, in the case of 1,n-enynes, the gold-activated alkyne can be attacked by the tethered alkene to form a cyclopropyl gold(I) carbene, which then leads to a variety of cycloisomerized products. acs.org

Research on 1-(1-alkynyl)-cyclopropyl ketones has shown that gold(I) catalysis can efficiently produce highly substituted furans through a cascade reaction. organic-chemistry.org This process involves the coordination of the gold catalyst to the alkyne, followed by an intramolecular attack and rearrangement sequence. Similarly, gold-catalyzed cycloisomerization of 1,5-enynes bearing a cyclopropylidene unit—a structure related to the target molecule—can proceed through a 6-endo-dig cyclization, generating a cyclopropylcarbinyl cation. This intermediate subsequently undergoes a ring expansion to yield bicyclo[4.2.0]diene systems. nih.govacs.org

The outcomes of these reactions are highly dependent on the substrate structure, the nature of the gold catalyst, and the reaction conditions. The table below summarizes representative examples of gold-catalyzed cycloisomerizations of functionalized cyclopropyl alkynes.

| Substrate Type | Catalyst System | Product Type | Yield (%) | Ref |

| 1,5-Enyne with Cyclopropylidene | Ph₃PAuNTf₂ | Bicyclo[4.2.0]diene | 82 | nih.gov |

| 1-(1-Alkynyl)-cyclopropyl Ketone | (Ph₃P)AuOTf | Substituted Furan | 95 | organic-chemistry.org |

| Dienyne | Gold(I) Complex | Fused 6,7,5-Tricyclic Compound | N/A | pku.edu.cn |

| Propargylic Ester | Gold(I) Complex | Substituted Naphthalene | N/A | beilstein-journals.org |

Rhodium(I)-Catalyzed Intramolecular Cycloadditions of Alkynylcyclopropanes

Rhodium catalysts offer a complementary approach to activating alkynylcyclopropane systems, often leading to different modes of reactivity compared to gold. Rhodium(I) complexes are particularly effective in promoting intramolecular cycloaddition reactions, where the alkyne and cyclopropane moieties interact to form new ring systems. These transformations can be viewed as formal [m+n] cycloadditions, constructing carbocycles with high efficiency and stereocontrol.

For example, rhodium complexes can catalyze the [3+2] cycloaddition of N-arylaminocyclopropanes with alkyne derivatives. beilstein-journals.org In this process, the rhodium catalyst facilitates the opening of the cyclopropane ring to generate a distonic radical cation intermediate, which is then trapped by the alkyne to form a five-membered ring. beilstein-journals.org While the substrate is not a simple alkynylcyclopropane, this reaction demonstrates the principle of combining rhodium-mediated cyclopropane ring-opening with alkyne functionalization.

Furthermore, rhodium-catalyzed reactions of substrates containing both vinyl and cyclopropane units (vinylcyclopropanes) with alkynes in [5+2] cycloadditions are well-established for synthesizing seven-membered rings. researchgate.net The extension of this methodology to alkynylcyclopropanes provides a direct route to functionalized cycloheptadienes. The reaction mechanism is believed to involve the oxidative cyclization of the rhodium(I) catalyst with the substrate to form a rhodacyclic intermediate, which then undergoes reductive elimination to furnish the cycloaddition product.

The table below illustrates the types of products accessible through rhodium-catalyzed cycloadditions involving cyclopropane and alkyne functionalities.

| Reaction Type | Catalyst | Reactants | Product | Ref |

| [3+2] Cycloaddition | Dirhodium(II) Complex | N-Arylaminocyclopropane + Alkyne | Substituted Pyrrolidine | beilstein-journals.org |

| [5+2] Cycloaddition | Rhodium(I) Complex | Alkyne-Vinylcyclopropane | Bicyclo[5.3.0]decane derivative | researchgate.net |

| [5+2+1] Cycloaddition | Rhodium(I) Complex | Ene–Vinylcyclopropane + CO | Bicyclic Cyclooctenone | acs.orgpku.edu.cn |

| Alkynylcyclopropanation | Rhodium(II) Complex | Alkynylcycloheptatriene + Alkene | Alkynyl-substituted Cyclopropane | acs.org |

Ring Expansion Chemistry

The inherent strain energy of the cyclopropane ring in (1-Cyclopropylprop-2-yn-1-yl)cyclopropane derivatives makes them ideal precursors for ring expansion reactions. These transformations allow for the conversion of the three-membered ring into larger, more functionalized carbocycles, such as cyclobutanes and cyclopentanes.

Oxidative Ring-Expansion of Unactivated Cyclopropylalkynes

Oxidative ring-expansion provides a powerful method for concurrently installing new functionality and enlarging the cyclopropane ring. A notable example is the gold-catalyzed oxidative ring-expansion of unactivated cyclopropylalkynes using an external oxidant like diphenylsulfoxide (Ph₂SO). beilstein-journals.org This reaction regioselectively introduces a ketone group at one of the alkynyl carbons while expanding the cyclopropyl ring to form a cyclobutenyl ketone. beilstein-journals.org

Another important class of reagents for mediating such transformations are hypervalent iodine(III) compounds. rsc.org These reagents can promote oxidative rearrangements under mild conditions. rsc.org For alkynylcyclopropanes, a hypervalent iodine reagent can initiate a reaction cascade involving the alkyne, leading to the migration of one of the cyclopropyl C-C bonds and resulting in an expanded ring system. The specific outcome can be controlled by the choice of reagent and reaction conditions.

Access to Cyclobutanone and Cyclopentanone Derivatives

The synthesis of cyclobutanone and cyclopentanone derivatives from cyclopropyl alkyne precursors is a synthetically valuable transformation. Ring expansion of 1-alkynyl cyclopropanols is a key strategy for accessing cyclobutanones. organic-chemistry.org Acid-catalyzed or Lewis acid-mediated rearrangement, often referred to as a semipinacol-type rearrangement, involves the formation of a carbocation intermediate followed by the selective migration of a cyclopropyl bond to expand the ring. acs.org

Gold catalysis has also been shown to facilitate the rearrangement of 1-alkynyl cyclopropanols to produce alkylidene cycloalkanones, including cyclobutanones. organic-chemistry.org As mentioned previously, gold-catalyzed oxidative ring-expansion of cyclopropylalkynes directly yields cyclobutenyl ketones, which are versatile precursors to cyclobutanones. beilstein-journals.org

Access to cyclopentanone derivatives can be achieved through different cycloisomerization pathways. For instance, a one-pot, two-step procedure involving the gold-catalyzed intermolecular cycloisomerization of cyclopropenes and ynamides can be extended to synthesize substituted cyclopentanones. rsc.org

The following table provides an overview of methods to access cyclobutanone and cyclopentanone derivatives from cyclopropyl precursors.

| Precursor Type | Reagent/Catalyst | Product Type | Key Transformation | Ref |

| Unactivated Cyclopropylalkyne | Ph₃PAuCl/AgSbF₆, Ph₂SO | Cyclobutenyl Ketone | Oxidative Ring-Expansion | beilstein-journals.org |

| Tertiary Vinylic Cyclopropyl Alcohols | Chiral H-Bond Donor, HCl | α-Quaternary Cyclobutanone | Protio-Semipinacol Ring-Expansion | organic-chemistry.org |

| 1-Alkynyl Cyclopropanols | Gold(I) Catalyst | Alkylidene Cycloalkanone | Rearrangement | organic-chemistry.org |

| 1-(1-Alkynyl)-cyclopropyl Ketones | (Ph₃P)AuOTf | Substituted Furan | Rearrangement/Cyclization | organic-chemistry.org |

| Cyclopropenes + Ynamides | Gold(I) Catalyst | Substituted Cyclopentanone | One-pot Cycloisomerization/Reduction | rsc.org |

Cycloaddition Reactions of Alkynylcyclopropanes

The alkyne moiety in (1-Cyclopropylprop-2-yn-1-yl)cyclopropane can readily participate as a 2π-electron component (dipolarophile or dienophile) in various cycloaddition reactions. These reactions are fundamental for the construction of five- and six-membered rings.

A prominent example is the [3+2] cycloaddition with 1,3-dipoles, such as nitrones. wikipedia.org The reaction between an alkyne and a nitrone, a type of 1,3-dipolar cycloaddition, generates isoxazoline rings. wikipedia.orgresearchgate.net The reactivity of the alkyne is influenced by the electronic nature of its substituents. In the context of alkynylcyclopropanes, the cyclopropyl group acts as an alkyl substituent. The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. For electron-rich or alkyl-substituted alkynes reacting with typical nitrones, the dominant interaction is between the HOMO of the dipolarophile (alkyne) and the LUMO of the dipole (nitrone), leading to the preferential formation of 5-substituted isoxazolines. wikipedia.org High temperatures are sometimes required for these reactions to proceed efficiently. nih.gov

The strained C-C bonds of the cyclopropane ring can also participate in cycloadditions, typically acting as a three-atom component in metal-catalyzed processes, as discussed in the rhodium-catalyzed section (3.1.2). However, the alkyne is generally the more accessible reaction partner for thermal, non-catalyzed cycloadditions.

| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Product | Ref |

| [3+2] Cycloaddition | Nitrone | Alkyne | Isoxazoline | wikipedia.org |

| [3+2] Cycloaddition | Nitrone | Alkylidene Cyclopropane | 5-Isoxazolidine | nih.gov |

| [3+2] Cycloaddition | Azide | Alkyne | 1,2,3-Triazole | organic-chemistry.org |

1,3-Dipolar Cycloaddition Reactions (e.g., with Sydnones)

The alkyne functionality in (1-Cyclopropylprop-2-yn-1-yl)cyclopropane and its derivatives serves as an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org A notable example is the reaction with sydnones, which are mesoionic heterocyclic compounds that act as 1,3-dipoles. This reaction, a type of Huisgen cycloaddition, provides a powerful method for the synthesis of five-membered heterocyclic rings, specifically pyrazoles. nih.govresearchgate.net

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the 4π-electron system of the sydnone reacts with the 2π-electron system of the alkyne. organic-chemistry.org Typically, this transformation is carried out under thermal conditions, often requiring heating in a high-boiling solvent like xylene or toluene. nih.gov The cycloaddition of a sydnone to an alkyne like (1-Cyclopropylprop-2-yn-1-yl)cyclopropane would lead to the formation of a polysubstituted pyrazole, incorporating the dicyclopropylmethyl substituent. The regioselectivity of the addition to unsymmetrical alkynes can sometimes be low under thermal conditions, though the development of metal-catalyzed variants, such as with Cu(I), has offered solutions for improved control. nih.gov

Table 1: Examples of Thermal [3+2] Cycloaddition of Sydnones with Symmetrical Alkynes

| Sydnone Reactant (R) | Alkyne Reactant (R') | Product | Yield (%) | Reference |

| 3-Phenylsydnone | Dimethyl acetylenedicarboxylate | Dimethyl 1-phenylpyrazole-3,4-dicarboxylate | ~90% | nih.gov |

| 3-(4-Methoxyphenyl)sydnone | Dibenzoylacetylene | 1-(4-Methoxyphenyl)-3,4-dibenzoylpyrazole | 75% | researchgate.net |

| 3-Benzylsydnone | Diethyl acetylenedicarboxylate | Diethyl 1-benzylpyrazole-3,4-dicarboxylate | 83% | nih.gov |

Diels-Alder and Related Cycloadditions

The alkyne group in (1-Cyclopropylprop-2-yn-1-yl)cyclopropane can also participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgquimicaorganica.org This powerful transformation involves the reaction of a conjugated diene with a dienophile to form a six-membered ring, in this case, a 1,4-cyclohexadiene derivative. quimicaorganica.orgwikipedia.org

The reaction is a concerted, pericyclic process driven by the favorable formation of new, more stable σ-bonds from π-bonds. masterorganicchemistry.com The reactivity of the dienophile is a critical factor. Typically, electron-withdrawing groups on the alkyne accelerate the reaction in a normal-demand Diels-Alder scenario. The cyclopropyl groups attached to the alkyne in the title compound are generally considered to be weakly electron-donating through their sigma bonds, which might influence the reactivity compared to alkynes substituted with strongly withdrawing groups. Nevertheless, the reaction provides a direct route to complex cyclic structures bearing the unique dicyclopropylmethyl moiety.

Table 2: General Scheme of Diels-Alder Reaction with Alkynyl Dienophiles

| Diene | Dienophile | Product Type |

| 1,3-Butadiene | (1-Cyclopropylprop-2-yn-1-yl)cyclopropane | 1-(Dicyclopropylmethyl)-1,4-cyclohexadiene |

| Cyclopentadiene | (1-Cyclopropylprop-2-yn-1-yl)cyclopropane | Bicyclic adduct with dicyclopropylmethyl substituent |

| Anthracene | (1-Cyclopropylprop-2-yn-1-yl)cyclopropane | Tricyclic aromatic adduct |

Nucleophilic and Electrophilic Activation Pathways

Gold-Catalyzed Intramolecular Nucleophilic Attack on Alkynes

Gold catalysts, particularly Au(I) complexes, are exceptionally effective at activating alkyne functionalities towards nucleophilic attack due to their carbophilic nature. beilstein-journals.orgnih.gov For derivatives of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane that contain a tethered nucleophile, such as a hydroxyl or carbonyl group, gold catalysis can initiate intramolecular cyclization cascades.

A well-documented example involves the gold(I)-catalyzed reaction of 1-(1-alkynyl)-cyclopropyl ketones. organic-chemistry.org In this process, the gold catalyst coordinates to the alkyne, rendering it highly electrophilic. An intramolecular attack by the ketone's oxygen atom can occur, leading to a cascade that may involve ring expansion of the cyclopropane. This pathway provides efficient access to highly substituted furans. organic-chemistry.org The reaction demonstrates high chemoselectivity and proceeds under mild conditions, highlighting the utility of gold catalysis in transforming complex alkynyl cyclopropane systems. organic-chemistry.org The mechanism often involves the formation of cyclopropyl gold carbene-like intermediates, which are key to the subsequent rearrangements. acs.org

Hydrations and Hydroaminations of (Dicyclopropylmethylene)cyclopropane Analogues

Analogues of the title compound, such as (dicyclopropylmethylene)cyclopropane, demonstrate characteristic reactivity under Brønsted acid catalysis. Efficient hydrations and hydroaminations of (dicyclopropylmethylene)cyclopropane have been reported to proceed with the conservation of all three cyclopropane rings. uni-goettingen.de This suggests that under controlled acidic conditions, the activation can be selective to the exocyclic double bond without inducing cleavage of the strained rings. These reactions likely proceed through protonation to form a stabilized carbocation, which is then trapped by a nucleophile like water or an amine. This pathway underscores the potential for selective functionalization of unsaturated dicyclopropyl systems without disrupting the core cyclopropane structures.

Reactions with Organometallic Reagents

The alkynyl group in (1-Cyclopropylprop-2-yn-1-yl)cyclopropane is susceptible to reactions with various organometallic reagents. These reactions can be used to form new carbon-carbon bonds, extending the molecular framework. For instance, lithium diorganocopper reagents (Gilman reagents) are known to undergo coupling reactions with organohalides, and they can also add to α,β-unsaturated systems. libretexts.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. libretexts.org While the terminal alkyne itself is not a direct substrate for Suzuki coupling, it can be readily converted into one. For example, hydroboration of the alkyne would yield a vinylborane, which could then be coupled with an aryl or vinyl halide. Alternatively, conversion to an alkynyl halide would allow for coupling with an organoborane. These strategies open up pathways to introduce aryl, vinyl, or other organic fragments onto the propargyl position of the molecule.

Transformations Involving C-C Bond Cleavage of the Cyclopropane Ring

A hallmark of cyclopropane chemistry is the susceptibility of the three-membered ring to undergo cleavage due to its inherent ring strain (approximately 27.5 kcal/mol). nih.gov This ring-opening can be initiated by various reagents and conditions, including electrophiles, radical initiators, and transition metals. nih.govnih.gov In molecules like (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, the presence of the alkyne and the gem-dicyclopropyl arrangement can influence the regioselectivity of the cleavage.

Donor-acceptor cyclopropanes are particularly prone to ring-opening. nih.gov Although the alkyne is not a classical acceptor group, its interaction with catalysts can induce a polarity that facilitates ring cleavage. For example, protolytic cleavage under superacidic conditions has been shown to open cyclopropane rings regioselectively. nih.gov Similarly, organocatalytic methods have been developed that can lead to stereoselective ring-opening of functionalized cyclopropanes. organic-chemistry.org The cleavage of one of the cyclopropane rings in (1-Cyclopropylprop-2-yn-1-yl)cyclopropane would generate a reactive intermediate that could be trapped intramolecularly or by an external reagent, leading to the formation of more complex acyclic or larger ring systems. uq.edu.auresearchgate.net

Metal-Catalyzed Cyclopropane Cleavage

Transition metal catalysts are effective in promoting the cleavage of the C-C bonds in cyclopropane rings, often through the formation of metallacyclic intermediates. For derivatives of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, such as cyclopropyl acetylenes and cyclopropyl ketones, metal catalysis unlocks unique reaction pathways.

One notable transformation is the palladium-catalyzed allylic alkylation of oxindoles with cyclopropyl acetylenes, which proceeds via a ring-opening mechanism to construct 1,3-dienes. This reaction typically employs a Pd(0) catalyst, such as Pd(dba)₂, in the presence of a phosphine (B1218219) ligand. The proposed mechanism involves the formation of a vinyl palladium intermediate, which then undergoes a β-carbon elimination, cleaving the cyclopropane ring to form an alkylpalladium(II) species. Subsequent β-hydride elimination generates a vinyl allene (B1206475), which, after hydropalladation, forms a π-allylpalladium complex that reacts with the nucleophile to yield the final 1,3-diene product.

Nickel catalysis has also been employed for the net ring-opening difunctionalization of cyclopropyl ketones. While many nickel-catalyzed reactions of cyclopropyl ketones lead to ring-expansion products via metallacyclic intermediates, specific conditions can favor cross-coupling reactions. For instance, nickel-catalyzed nucleophilic opening of a cyclopropyl ketone with trimethylaluminum (AlMe₃) can form an aluminum enolate, which can be trapped by electrophiles. This demonstrates that the cyclopropane ring in these systems can be opened to install two new functional groups.

Table 1: Examples of Metal-Catalyzed Cyclopropane Cleavage

| Catalyst System | Substrate Type | Reaction Type | Product | Ref. |

|---|---|---|---|---|

| Pd(dba)₂ / PPh₃ | Cyclopropyl Acetylene (B1199291) | Allylic Alkylation / Ring-Opening | 1,3-Diene | |

| Ni(acac)₃ | Phenyl Cyclopropyl Ketone | Nucleophilic Ring-Opening | γ-functionalized ketone |

Acid-Catalyzed Ring Opening

The high p-character of the C-C bonds in a cyclopropane ring allows it to be protonated by strong acids, leading to a corner-protonated cyclopropane intermediate that can open to form a carbocation. The presence of the adjacent alkyne and the second cyclopropyl group in the (1-Cyclopropylprop-2-yn-1-yl)cyclopropane scaffold significantly influences the outcome of these acid-catalyzed reactions.

Derivatives such as dicyclopropyl acetylenic carbinols are particularly susceptible to acid-catalyzed rearrangements. The reaction proceeds through the formation of a cyclopropylcarbinyl cation, a non-classical carbocation known for its facile interconversion with homoallyl cations. In the presence of a Brønsted acid like trifluoromethanesulfonic acid (TfOH), these carbinols can undergo rearrangement and elimination to furnish conjugated enynes. This transformation highlights the synthetic utility of using the cyclopropane ring as a masked double bond.

The stability and subsequent reaction pathway of the carbocationic intermediate are crucial. The cyclopropyl group is excellent at stabilizing an adjacent positive charge, and the resulting cyclopropylcarbinyl cation can undergo a variety of skeletal rearrangements, including ring expansion or fragmentation, depending on the specific substrate and reaction conditions.

Olefin-Migrative Cleavage Processes

Cleavage processes involving olefin migration are characteristic of the rearrangements of cyclopropylcarbinyl cations, which are key intermediates in many reactions of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane derivatives. These cations are not static; they exist in equilibrium with isomeric cyclobutyl and homoallyl cations. This dynamic process, often referred to as the cyclopropylcarbinyl-homoallyl rearrangement, inherently involves the migration of a double bond. rsc.org

Formation of Heterocyclic and Carbocyclic Systems

The unique combination of strained rings and an acetylenic unit makes derivatives of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane valuable precursors for the synthesis of complex cyclic systems. Through cascades involving ring-opening and subsequent cyclization, a variety of heterocyclic and carbocyclic scaffolds can be accessed.

Synthesis of Furans and Pyrroles

The synthesis of furans and pyrroles can be achieved from cyclopropyl ketone derivatives of the title compound. The general strategy involves a ring-opening reaction followed by an intramolecular cyclization.

Furans: Polysubstituted furans can be synthesized from acetylenic ketones, which can be prepared by the oxidation of dicyclopropyl acetylenic carbinols. chimia.ch For instance, the cyclodimerization of acetylenic ketones facilitated by a phosphane-borane complex under basic conditions can lead to tetrasubstituted furans. Alternatively, Brønsted acid-promoted cascade reactions of ynenones, which feature both alkyne and ketone functionalities, can produce cyclopropyl-substituted furans through an intramolecular cascade. rsc.org

Pyrroles: The synthesis of substituted pyrroles often utilizes the reaction between a cyclopropyl ketone and an amine. An efficient method involves the intermolecular cyclization of alkylidenecyclopropyl ketones with various amines. nih.gov The mechanism is proposed to involve a distal cleavage of the cyclopropane C-C bond. nih.gov Similarly, the asymmetric ring-opening/cyclization of cyclopropyl ketones with primary amines can be catalyzed by chiral N,N'-dioxide/scandium(III) complexes, providing access to chiral 2,3-dihydropyrroles. organic-chemistry.org These reactions proceed through the formation of a cyclopropylimine intermediate which then undergoes ring expansion and aromatization to yield the pyrrole ring. nih.gov

Table 2: Heterocycle Synthesis from Cyclopropyl Ketone Derivatives

| Heterocycle | Precursor Type | Reagents | Key Transformation | Ref. |

|---|---|---|---|---|

| Furan | Acetylenic Ketone | Phosphane-Borane Complex | Cyclodimerization | chimia.ch |

| Furan | Ynenone | Chloroacetic Acid | Intramolecular Cascade | rsc.org |

| Pyrrole | Alkylidenecyclopropyl Ketone | Primary Amine | Ring-Opening Cyclization | nih.gov |

| 2,3-Dihydropyrrole | Cyclopropyl Ketone | Primary Amine, Chiral Sc(III) catalyst | Asymmetric Ring-Opening/Cyclization | organic-chemistry.org |

Generation of Indenes and Related Aromatic Systems

The construction of indene frameworks can be envisioned through intramolecular cyclizations of aryl-substituted derivatives of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane. A key strategy is the homo-Nazarov cyclization, which involves the 4π-electrocyclization of a pentadienyl cation equivalent. chimia.ch An aryl cyclopropyl ketone, upon activation with a Lewis or Brønsted acid, can undergo ring-opening to generate a stabilized carbocation that subsequently cyclizes onto the aromatic ring. This process forms a six-membered ring, leading to a hydroindenone system which can then be aromatized to the indene. chimia.ch

Another potential route involves the generation of a diene intermediate. As discussed in section 3.5.1, metal-catalyzed cleavage of a cyclopropyl acetylene can yield a 1,3-diene. If the starting material contains an appropriately positioned aryl group, the resulting diene could undergo an acid-catalyzed intramolecular cyclization. The cyclization of diaryl- or alkyl aryl-1,3-dienes in the presence of a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid is a known method for producing indene derivatives. organic-chemistry.orgnih.gov This tandem ring-opening/cyclization sequence provides a pathway from the dicyclopropyl scaffold to fused aromatic systems.

Formation of Pyrazoles and Pyrazolines

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A classic and highly effective method for their synthesis is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine. researchgate.net For derivatives of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, the corresponding acetylenic ketone is an ideal precursor for pyrazole synthesis. nih.govorganic-chemistry.org

The dicyclopropyl acetylenic ketone can be readily prepared via oxidation of the corresponding secondary alcohol. This ketone then serves as a 1,3-dielectrophile precursor. Reaction with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol initiates a sequence of nucleophilic attack (Michael addition) at the acetylenic carbon, followed by intramolecular cyclization via attack on the carbonyl carbon, and subsequent dehydration to afford the aromatic pyrazole ring. nih.govorganic-chemistry.org This reaction is generally high-yielding and allows for the introduction of substituents on the pyrazole nitrogen by choosing an appropriately substituted hydrazine. nih.govorganic-chemistry.org

Table 3: Synthesis of Dicyclopropyl-Substituted Pyrazole

| Substrate | Reagent | Product | Reaction Type | Ref. |

|---|---|---|---|---|

| Dicyclopropyl Acetylenic Ketone | Hydrazine (NH₂NH₂) | 3,5-Dicyclopropyl-1H-pyrazole | Cyclocondensation | nih.govorganic-chemistry.org |

| Dicyclopropyl Acetylenic Ketone | Phenylhydrazine (PhNHNH₂) | 1-Phenyl-3,5-dicyclopropyl-1H-pyrazole | Cyclocondensation | nih.govorganic-chemistry.org |

Construction of Spiroketals and Other Polycyclic Structures from (1-Cyclopropylprop-2-yn-1-yl)cyclopropane Derivatives

The unique structural arrangement of (1-cyclopropylprop-2-yn-1-yl)cyclopropane derivatives, featuring a strained cyclopropyl ring adjacent to a reactive propargylic alcohol moiety, provides a versatile platform for the synthesis of complex polycyclic systems, including spiroketals. The inherent ring strain of the cyclopropane and the electronic properties of the alkyne can be strategically harnessed in cascade reactions to construct intricate molecular architectures. Metal-catalyzed cycloisomerization reactions, in particular, have emerged as a powerful tool for activating the alkyne functionality and initiating intramolecular cyclizations that lead to the formation of diverse polycyclic frameworks.

One of the prominent strategies for constructing spiroketals from derivatives of (1-cyclopropylprop-2-yn-1-yl)cyclopropane involves the use of diol substrates in gold-catalyzed cycloisomerization reactions. This approach leverages the high affinity of gold catalysts for alkynes, which facilitates the intramolecular attack of hydroxyl groups to form cyclic ethers. In a typical reaction, a diol precursor, which can be synthesized from the parent (1-cyclopropylprop-2-yn-1-yl)cyclopropane, undergoes a cascade of cyclization events to furnish the spiroketal core.

For instance, a protected alkyne triol can be effectively converted into a strategically hydroxylated 5,5-spiroketal using gold(I) chloride in methanol. beilstein-journals.org This transformation proceeds through a cycloisomerization process, which can be accompanied by the deprotection of protecting groups under the reaction conditions. beilstein-journals.org The use of methanol as a solvent has been noted to suppress the formation of undesired furan byproducts. beilstein-journals.org

The general scheme for such a gold-catalyzed spiroketalization can be envisioned as follows:

Scheme 1: Proposed Gold-Catalyzed Spiroketalization of a (1-Cyclopropylprop-2-yn-1-yl)cyclopropane Diol Derivative

Detailed findings from studies on analogous systems demonstrate the efficiency of this methodology. Although direct data for (1-cyclopropylprop-2-yn-1-yl)cyclopropane derivatives is not extensively documented in publicly available literature, the principles from related propargyl alcohol cyclizations are highly applicable.

| Substrate | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Protected Alkyne Triol (6) | AuCl (40 mol%) | Methanol | Room Temperature, 4 h | Spiroketal Diol (17) | 80 |

Beyond spiroketal synthesis, the enyne moiety, which can be readily introduced into the (1-cyclopropylprop-2-yn-1-yl)cyclopropane framework, serves as a powerful precursor for the construction of a variety of other polycyclic structures. Transition-metal catalyzed cyclization of enynes is a well-established strategy for accessing fused and spiro polycyclic ring systems. nih.gov These reactions can proceed through various mechanisms, often involving the formation of metallacyclic intermediates.

A general strategy involves a three-stage approach:

Introduction of an enyne functionality to the core structure.

Asymmetric functionalization, if desired, to set stereocenters.

Transition-metal catalyzed cyclization to forge the polycyclic skeleton. nih.gov

While specific examples detailing the cyclization of enyne derivatives of (1-cyclopropylprop-2-yn-1-yl)cyclopropane are not prevalent, the broader success of this strategy with other enynes underscores its potential. For example, the cyclization of chiral enynes has been shown to provide access to complex cores of many bioactive natural products. nih.gov

Furthermore, radical-triggered tandem cyclizations of 1,6-enynes have been developed to access strained polycyclic systems, such as 1H-cyclopropa[b]naphthalene-2,7-diones. nih.gov This methodology highlights the potential for developing novel radical-based cyclizations starting from appropriately functionalized (1-cyclopropylprop-2-yn-1-yl)cyclopropane derivatives to construct unique and complex polycyclic architectures.

Mechanistic Investigations and Computational Studies on 1 Cyclopropylprop 2 Yn 1 Yl Cyclopropane Transformations

Elucidation of Reaction Pathways and Intermediates

The transformations of cyclopropyl-alkyne systems are often catalyzed by transition metals that can interact with the strained rings and the π-system of the alkyne. This interaction initiates cascades of rearrangements, leading to structurally diverse products. The nature of the intermediate species is highly dependent on the choice of metal catalyst.

Rhodium(II) catalysts are well-known for their ability to react with diazo compounds or other carbene precursors to form metal carbenes. In the context of alkynyl systems, rhodium(II)-alkynylcarbene intermediates are proposed to be key players. While direct studies on (1-Cyclopropylprop-2-yn-1-yl)cyclopropane are limited, analogous transformations involving cyclopropyl-substituted propargyl esters have been shown to proceed through rhodium-catalyzed processes. nih.gov These reactions can be initiated by a 1,3-acyloxy migration, leading to the formation of cyclopropyl-substituted allenes which can then undergo further cycloaddition reactions. nih.govacs.org

The generation of rhodium(II) alkynylcarbenes can also be achieved from 7-alkynyl cycloheptatrienes through a decarbenation process. acs.org These intermediates are highly reactive and can smoothly engage with alkenes to yield alkynyl-substituted cyclopropanes. acs.orgrsc.org Mechanistic studies suggest that these reactions can proceed through a metal-bound ylide. It is therefore plausible that transformations of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane under rhodium catalysis could involve the formation of a rhodium-alkynylcarbene, which would then be poised to react via pathways dictated by the adjacent cyclopropyl (B3062369) groups, potentially leading to ring-opening or expansion.

Homogeneous gold catalysis has emerged as a powerful tool for activating carbon-carbon triple bonds towards nucleophilic attack. beilstein-journals.org When a substrate like (1-Cyclopropylprop-2-yn-1-yl)cyclopropane interacts with a cationic gold(I) catalyst, the gold center coordinates to the alkyne, rendering it highly electrophilic. This activation facilitates the attack by a nucleophile, which in this case can be one of the adjacent cyclopropyl rings.

This intramolecular attack is proposed to proceed via a gold-stabilized non-classical carbocation. beilstein-journals.org DFT calculations on related enyne systems support a mechanism where the attack of the nucleophile (an alkene in those cases) onto the gold-activated alkyne leads to the formation of metal cyclopropyl carbenes, which can also be described as gold(I)-stabilized homoallylic carbocations. psu.edu In the case of 3-cyclopropyl propargylic systems, the interaction with a Au(I) catalyst leads to cyclopropyl ring opening and cyclization, a process that is understood to be stereospecific and proceeds through such a gold-stabilized non-classical carbocation. dntb.gov.ua This intermediate allows for the transfer of stereochemical information, although competing epimerization pathways can sometimes erode the enantiomeric excess. dntb.gov.ua

In rhodium-catalyzed reactions of cyclopropyl-substituted propargyl esters, a tandem sequence involving a 1,3-acyloxy migration followed by a [5+1] cycloaddition with carbon monoxide has been reported. nih.govacs.org The key intermediate formed after the initial migration is a cyclopropyl-substituted allene (B1206475). acs.org Allenes are the simplest class of cumulenes, compounds with two or more cumulative double bonds. The formation of these allene intermediates is a critical step that diverts the reactivity from the initial propargylic system to a highly reactive allenic structure. This intermediate can then be trapped in cycloaddition reactions to build more complex molecular scaffolds, such as functionalized cyclohexenones. nih.govacs.org Therefore, in transformations of derivatives of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane (e.g., the corresponding alcohol), the formation of kumulene-type intermediates is a highly probable pathway under rhodium catalysis.

Titanium complexes can also mediate the transformation of propargyl systems. Studies on the reactivity of organotitanium species generated from γ-chloroallyl sulfides have shown that the substitution pattern determines whether titanacyclobutenes or titanium vinyl carbene complexes are formed. nih.gov The formation of vinyl carbene complexes as intermediates was suggested by their reactions with styrene (B11656) to produce vinyl cyclopropanes. nih.gov Given the structural similarity, it is conceivable that reactions of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane or its derivatives with low-valent titanium reagents could generate titanium vinylcarbene intermediates. These species could then undergo subsequent reactions, potentially involving the cyclopropyl groups, to form new carbocyclic products.

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Due to the transient nature of the intermediates involved in the transformations of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, computational methods, particularly Density Functional Theory (DFT), have become indispensable for mechanistic elucidation. DFT calculations allow for the mapping of potential energy surfaces, the characterization of intermediates and transition states, and the rationalization of observed product selectivity. pku.edu.cnfrontiersin.org

In gold-catalyzed reactions of propargyl esters, for instance, DFT studies have been used to compare the feasibility of multiple competing pathways, such as researchgate.netresearchgate.net-rearrangements, 1,2-acyloxy migrations, and various hydration reactions. frontiersin.org These studies have successfully explained experimentally observed chemoselectivities. frontiersin.org Similarly, for rhodium-catalyzed reactions of ene-vinylcyclopropanes, DFT calculations have detailed the mechanisms of [3+2] and [3+2+1] cycloadditions, starting from the initial C-C cleavage of the cyclopropane (B1198618) ring. researchgate.net Such computational approaches are essential for building a comprehensive mechanistic picture for the reactions of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane.

A key application of DFT is the calculation of transition state structures and their corresponding activation energies, which together define the energy profile of a reaction. This analysis is crucial for understanding reaction kinetics and predicting the most favorable pathway. For example, in the gold-catalyzed cycloisomerization of dienediynes, DFT calculations revealed a multi-step mechanism starting with a 6-endo-dig cyclization to form a cyclopropane, followed by a Cope rearrangement and C-H insertion. pku.edu.cn The calculations also rationalized the observed diastereoselectivity by identifying steric repulsion between the bulky ligand and the substrate in the key transition state. pku.edu.cn

In studies of tandem Heck-ring-opening reactions of cyclopropyl derivatives, DFT has been used to calculate and compare the energy differences between competing transition states, thereby explaining the regioselectivity of the cyclopropane ring-opening. researchgate.net The calculated energy profiles can provide quantitative data that aligns with experimental outcomes.

Below is an interactive table summarizing representative computational data for a related gold-catalyzed propargyl acetate (B1210297) rearrangement, which highlights the energy barriers for key mechanistic steps.

| Mechanistic Step | Intermediate/Transition State | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG, kcal/mol) | Reference System |

|---|---|---|---|---|

| Gold(I) Coordination to Alkyne | π-Complex | - | -10.5 | Propargyl Acetate |

| 1,2-Acyloxy Migration | TS for Migration | 5.4 | -0.7 | Propargyl Acetate |

| Cyclization | TS for Cyclization | 9.7 (overall) | - | Propargyl Acetate |

| Final Hydrolysis | Product Formation | - | -53.9 (overall) | Propargyl Acetate |

Data derived from DFT calculations on gold-catalyzed propargyl ester reactions. frontiersin.org The values illustrate the low barriers associated with the key rearrangement and cyclization steps.

Such analyses provide profound insights into how catalysts and substrate structures control reaction pathways, guiding the design of new synthetic methods. For (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, similar computational studies would be invaluable in predicting its reactivity and unlocking its synthetic potential.

Experimental Mechanistic Probes and Control Experiments

To complement computational studies, a variety of experimental techniques are employed to probe the mechanisms of reactions involving (1-Cyclopropylprop-2-yn-1-yl)cyclopropane and its analogs. These experiments provide tangible evidence for the existence of proposed intermediates and the nature of key reaction steps.

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction sequence, thereby providing clear evidence for or against proposed mechanistic pathways, such as skeletal rearrangements. nih.gov For transformations of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, strategic placement of isotopes like ¹³C or deuterium (B1214612) (²H) can elucidate whether specific bonds are broken and reformed.

For example, if a reaction is proposed to proceed through a symmetric intermediate, a labeling study can confirm this. If a ¹³C label placed at one of the cyclopropyl carbons becomes scrambled between two or more positions in the product, it would support the formation of an intermediate where those positions are equivalent. In the context of gold-catalyzed cycloisomerization of aryl-substituted N-tosyl alkynyl aziridines, ¹³C-labeling studies revealed the operation of two distinct skeletal rearrangement pathways that coincidentally led to the same product isomer but with different atomic connectivities. nih.gov Similarly, deuterium labeling has been used to probe 1,2-hydride shifts and other rearrangements in related systems. nih.gov

Stereochemical crossover experiments are designed to determine whether a reaction proceeds through an intramolecular or intermolecular pathway. acs.org In the context of rearrangements, this experiment involves running a reaction with a mixture of two stereochemically distinct, but otherwise identical, substrates.

If the reaction is purely intramolecular, each substrate will only form its corresponding product without any "crossover" of stereochemical information. However, if a dissociative mechanism is operative, where fragments separate and can recombine with fragments from other molecules, then crossover products will be observed.

In studies of Au(I)-catalyzed acs.orgacs.org-sigmatropic rearrangements using cyclopropane probes, a slow cis-to-trans isomerization of the cyclopropyl moiety was observed. This scrambling of stereochemistry implies the involvement of an intermediate with carbocationic character that is sufficiently long-lived to allow for bond rotation before ring closure. acs.org This type of experiment would be highly informative for understanding the transformations of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, particularly in determining the lifetime and nature of any cationic intermediates.

The choice of catalyst and ligands can have a profound impact on the outcome of a chemical reaction, often diverting it down completely different mechanistic pathways. This is particularly true in gold catalysis, where the electronic and steric properties of the ancillary ligands play a crucial role. acs.org

Systematic variation of the catalyst system—for example, by changing the metal (e.g., Au(I) vs. Pt(II)), the counterion (e.g., SbF₆⁻ vs. NTf₂⁻), and the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand—can provide mechanistic insights. A dramatic change in product distribution or selectivity upon a seemingly minor change in the catalyst system often points to a change in the rate-determining step or the nature of the key intermediates.

In gold-catalyzed cycloisomerizations of enynes, electron-rich phosphine ligands generally lead to more active catalysts. However, the steric bulk of the ligand can also influence selectivity by controlling the approach of the substrate to the metal center. For instance, in the cycloisomerization of 1,5-enynes containing a cyclopropane ring, it was found that different gold(I) catalysts could selectively produce different products depending on the reaction temperature, highlighting the delicate balance of factors at play. nih.gov The effect of different ligands on a hypothetical gold-catalyzed reaction of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane is summarized in the table below, based on general principles observed in related systems.

| Ligand Type | Electronic Property | Steric Property | Expected Effect on Reactivity | Potential Influence on Selectivity |

| Triarylphosphine (e.g., PPh₃) | Electron-withdrawing (relative to alkylphosphines) | Moderately bulky | Standard reactivity | May favor pathways avoiding steric clash. |

| Trialkylphosphine (e.g., P(t-Bu)₃) | Electron-donating | Very bulky | Increased catalyst activity | Can enforce high stereoselectivity through steric hindrance. |

| N-Heterocyclic Carbene (NHC) | Strongly electron-donating | Tunable bulk | High catalyst activity and stability | Can alter the electronic nature of intermediates, potentially favoring different rearrangement pathways. |

| Buchwald-type biaryl phosphines | Electron-rich | Very bulky | High catalyst activity | Often used to promote difficult or highly selective transformations. |

This table illustrates expected trends based on established principles of gold catalysis.

Structural Characterization and Stereochemical Aspects of 1 Cyclopropylprop 2 Yn 1 Yl Cyclopropane Derivatives

Advanced Spectroscopic Analysis (NMR, IR, HRMS) for Structural Confirmation

The precise structure of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane is elucidated through a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for characterizing cyclopropane (B1198618) derivatives. In the case of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, ¹H NMR spectroscopy would be expected to show characteristic signals for the protons on the two cyclopropyl (B3062369) rings and the acetylenic proton. The protons of the cyclopropyl rings typically appear in the upfield region of the spectrum. The methine proton, situated between the two cyclopropyl groups and adjacent to the alkyne, would present a distinct chemical shift. ¹³C NMR would further confirm the structure by identifying the carbon atoms of the cyclopropyl rings, the quaternary carbon linking them, and the two sp-hybridized carbons of the alkyne. dtic.mil

Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups. A sharp, weak absorption band around 3300 cm⁻¹ would be indicative of the terminal alkyne C-H stretch. The C≡C triple bond stretch would appear as a weak absorption around 2100 cm⁻¹. The presence of the cyclopropyl groups would be confirmed by C-H stretching vibrations typically observed just above 3000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. For (1-Cyclopropylprop-2-yn-1-yl)cyclopropane (C₉H₁₂), HRMS would yield a precise mass-to-charge ratio, confirming its molecular formula and distinguishing it from any isomers. uni.lu

Below is a table summarizing the expected spectroscopic data for (1-Cyclopropylprop-2-yn-1-yl)cyclopropane.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals for cyclopropyl protons, methine proton, and acetylenic proton. |

| ¹³C NMR | Resonances for cyclopropyl carbons, quaternary carbon, and sp-hybridized alkyne carbons. |

| IR | C-H stretch (alkyne) ~3300 cm⁻¹, C≡C stretch ~2100 cm⁻¹, C-H stretch (cyclopropyl) >3000 cm⁻¹. |

| HRMS | Precise mass corresponding to the molecular formula C₉H₁₂. |

X-ray Crystallography for Relative and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its relative and absolute stereochemistry. nih.govcaltech.edu For chiral derivatives of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, obtaining single crystals suitable for X-ray diffraction is a critical step.

Co-crystallization Techniques with Chiral Hosts (e.g., Tetraaryladamantanes)

Many complex organic molecules, including derivatives of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane that may be liquids or oils at room temperature, are challenging to crystallize directly. bruker.comresearchgate.net In such cases, co-crystallization with a "chiral host" or "crystallization chaperone" can be a powerful strategy. nih.govd-nb.info Tetraaryladamantanes are a notable class of hosts that can form crystalline inclusion complexes with guest molecules that are otherwise difficult to crystallize. bruker.comresearchgate.net

This technique involves dissolving the chiral derivative of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane with a suitable tetraaryladamantane host in an appropriate solvent. Slow evaporation of the solvent can lead to the formation of co-crystals. Within the crystal lattice, the host molecules create a well-defined chiral environment that templates the crystallization of the guest molecule. Analysis of the resulting co-crystal by X-ray diffraction allows for the unambiguous determination of the guest molecule's structure, including its absolute configuration. bruker.comresearchgate.netnih.gov

Conformational Analysis of the Cyclopropyl-Alkyne System

The conformational preferences of the (1-Cyclopropylprop-2-yn-1-yl)cyclopropane system are governed by the steric and electronic interactions between the two cyclopropyl rings and the propargyl group. The rotational barrier around the single bonds connecting the central carbon to the cyclopropyl rings dictates the molecule's preferred three-dimensional shape.

Diastereomeric and Enantiomeric Purity Assessment

For chiral derivatives of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane, assessing the diastereomeric and enantiomeric purity is paramount.

Diastereomeric purity can often be determined using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), as diastereomers have different physical properties and will exhibit different retention times. NMR spectroscopy can also be used to quantify diastereomeric ratios, as the corresponding protons and carbons in different diastereomers are in chemically distinct environments and will show separate signals.

Enantiomeric purity , or enantiomeric excess (ee), is typically determined using chiral chromatography. This involves passing a solution of the enantiomeric mixture through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation and allowing for their quantification. Chiral HPLC and chiral GC are the most common methods for this purpose.

Applications in Advanced Organic Synthesis and Materials Science

(1-Cyclopropylprop-2-yn-1-yl)cyclopropane as a Versatile Building Block